

# An In-depth Technical Guide to the Synthesis and Purification of CA-170

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | Ca-170  |           |
| Cat. No.:            | B609871 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Introduction: **CA-170** is a first-in-class, orally bioavailable small molecule inhibitor of the immune checkpoint proteins Programmed Death-Ligand 1 (PD-L1) and V-domain Ig suppressor of T cell activation (VISTA). By targeting these key negative regulators of T-cell activation, **CA-170** is under investigation as a promising therapeutic agent in oncology, aiming to restore and enhance the immune system's ability to recognize and eliminate tumor cells. This technical guide provides a comprehensive overview of the synthesis and purification methods for **CA-170**, based on publicly available patent literature.

**Chemical Profile of CA-170** 

| Parameter         | Value                                                                                                                                |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | (2S,3R)-2-[[(1S)-3-amino-1-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid |
| Molecular Formula | C12H20N6O7                                                                                                                           |
| Molecular Weight  | 360.33 g/mol                                                                                                                         |
| CAS Number        | 1673534-76-3                                                                                                                         |



## Synthesis of CA-170

The synthesis of **CA-170** is a multi-step process involving the coupling of key building blocks and the formation of the central 1,2,4-oxadiazole ring. The general synthetic strategy, as outlined in patent literature (WO2015033299A1), involves solid-phase peptide synthesis (SPPS) techniques followed by cyclization and deprotection steps.

## **Experimental Protocol for Synthesis**

The following protocol is a representative example based on the methodologies described for similar compounds in the patent literature.

#### Materials and Reagents:

- Fmoc-protected amino acids (Fmoc-L-Asn(Trt)-OH, Fmoc-L-Thr(tBu)-OH)
- (R)-2-amino-2-(hydroxyethyl)acetonitrile
- Coupling reagents (e.g., HBTU, HOBt, DIPEA)
- Deprotection reagents (e.g., piperidine in DMF, trifluoroacetic acid)
- Resin for solid-phase synthesis (e.g., Rink Amide resin)
- Solvents (DMF, DCM, etc.)

#### Step-by-Step Procedure:

- Resin Preparation: Swell the Rink Amide resin in dimethylformamide (DMF).
- First Amino Acid Coupling: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF. Couple Fmoc-L-Asn(Trt)-OH to the resin using a coupling agent like HBTU/HOBt in the presence of a base such as DIPEA.
- Chain Elongation: Repeat the deprotection and coupling steps to add the subsequent amino acid, Fmoc-L-Thr(tBu)-OH.



- Formation of the Amidoxime: React the terminal amine with hydroxylamine to form the corresponding amidoxime.
- 1,2,4-Oxadiazole Ring Formation: React the amidoxime with an activated carboxylic acid derivative of (R)-2-amino-2-(hydroxyethyl)acetonitrile to form the 1,2,4-oxadiazole ring.
- Cleavage and Deprotection: Cleave the synthesized molecule from the resin and remove the side-chain protecting groups (Trt and tBu) simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like triisopropylsilane and water.
- Work-up: Precipitate the crude product in cold diethyl ether, centrifuge to collect the solid, and dry under vacuum.

## **Synthesis Workflow Diagram**



Click to download full resolution via product page

Caption: Synthetic workflow for **CA-170** via solid-phase synthesis.

### **Purification of CA-170**

The crude **CA-170** obtained from synthesis requires purification to remove impurities such as truncated sequences, deletion sequences, and byproducts from the cleavage and deprotection steps. The primary method for purification is preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

## **Experimental Protocol for Purification**

Instrumentation and Materials:

- Preparative HPLC system with a UV detector
- C18 reversed-phase column



- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
- Mobile Phase B: 0.1% Acetonitrile in 0.1% TFA in water
- Lyophilizer

#### Step-by-Step Procedure:

- Sample Preparation: Dissolve the crude **CA-170** in a minimal amount of the initial mobile phase (e.g., 5% Mobile Phase B in Mobile Phase A).
- Method Development (Analytical Scale): Develop a suitable gradient method on an analytical RP-HPLC system to achieve good separation of the target compound from impurities. A typical gradient might be a linear increase from 5% to 50% Mobile Phase B over 30 minutes.
- Scale-up to Preparative Scale: Scale up the analytical method to a preparative column.
  Adjust the flow rate and injection volume according to the column dimensions.
- Purification Run: Inject the prepared crude sample onto the preparative column and run the gradient method.
- Fraction Collection: Collect fractions corresponding to the main peak of CA-170, as identified by UV absorbance (typically at 220 nm and 280 nm).
- Purity Analysis: Analyze the collected fractions for purity using analytical RP-HPLC.
- Pooling and Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the final purified CA-170 as a white solid.

## **Purification Workflow Diagram**



Click to download full resolution via product page



Caption: Purification workflow for CA-170 using preparative RP-HPLC.

**Data Presentation** 

| Parameter                   | Typical Value                      | Method of Analysis                      |
|-----------------------------|------------------------------------|-----------------------------------------|
| Synthesis Yield (Crude)     | 40-60%                             | Gravimetric                             |
| Purity (after purification) | >95%                               | Analytical RP-HPLC                      |
| Identity Confirmation       | Consistent with theoretical mass   | LC-MS                                   |
| Structure Elucidation       | Consistent with proposed structure | <sup>1</sup> H NMR, <sup>13</sup> C NMR |

## **Signaling Pathway Inhibition**

**CA-170** exerts its therapeutic effect by inhibiting the interaction between PD-1 and its ligands, PD-L1 and PD-L2, as well as the VISTA pathway. This disrupts the inhibitory signals that tumor cells use to evade the immune system, thereby restoring T-cell activation and promoting an anti-tumor immune response.

## PD-1/PD-L1 Signaling Pathway Inhibition Diagram





Click to download full resolution via product page

Caption: **CA-170** inhibits the PD-1/PD-L1 signaling pathway.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on a review of publicly available information. The experimental protocols provided are representative and may require optimization. All laboratory work should be conducted in accordance with appropriate safety guidelines.

• To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis and Purification of CA-170]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609871#ca-170-synthesis-and-purification-methods]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com